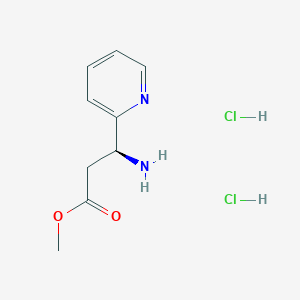

(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Description

Properties

Molecular Formula |

C9H14Cl2N2O2 |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-pyridin-2-ylpropanoate;dihydrochloride |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-7(10)8-4-2-3-5-11-8;;/h2-5,7H,6,10H2,1H3;2*1H/t7-;;/m0../s1 |

InChI Key |

JMILGFYNSSLFRJ-KLXURFKVSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=N1)N.Cl.Cl |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=N1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification and Amino Group Introduction

A common approach starts with the preparation of the methyl ester of the corresponding amino acid. This involves:

- Reacting (S)-2-amino-3-(pyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst (e.g., acetyl chloride) to form the methyl ester.

- The reaction temperature is carefully controlled between 0 °C and 15 °C during esterification to optimize yield and prevent racemization.

- Subsequent purification steps include filtration and solvent removal.

Stereoselective Control

- The synthesis employs chiral starting materials or chiral catalysts to ensure the (S)-configuration is maintained.

- Lithium aluminum hydride (LiAlH4) reduction is used in related amino compound syntheses to reduce intermediate ketones or esters while preserving stereochemistry.

- Reaction conditions such as temperature (e.g., 35 °C to 60 °C) and solvent choice (methanol, tetrahydrofuran) are optimized to avoid racemization and side reactions.

Formation of Dihydrochloride Salt

- The free base form of (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate is treated with concentrated hydrochloric acid.

- This step is typically conducted in methanol at temperatures ranging from 0 °C to 20 °C.

- The dihydrochloride salt precipitates and is isolated by filtration.

- This salt form enhances aqueous solubility, which is crucial for biological applications.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Esterification | (S)-2-amino-3-(pyridin-2-yl)propanoic acid + acetyl chloride | 0–15 | Methanol | Controlled to prevent racemization |

| Reduction (if applicable) | Lithium aluminum hydride | 35–60 | Tetrahydrofuran | Stereoselective reduction |

| Salt formation | Concentrated HCl | 0–20 | Methanol | Formation of dihydrochloride salt |

| Isolation | Filtration | Ambient | - | Purification of final product |

- Studies show that controlling the equivalents of acetyl chloride and the temperature during esterification significantly affects yield and enantiomeric purity.

- Lithium aluminum hydride reductions are effective for related amino compounds, suggesting potential adaptation for this compound's intermediates.

- The dihydrochloride salt form is preferred for enhanced solubility and stability in biological assays.

- Modifications in solvent systems (e.g., methanol, tetrahydrofuran mixtures) and reaction times have been explored to optimize purity and yield.

| Method Aspect | Advantages | Limitations |

|---|---|---|

| Direct esterification with acetyl chloride | High yield, straightforward procedure | Requires strict temperature control to avoid racemization |

| Reduction using LiAlH4 | Effective stereoselective reduction | Sensitive to moisture, requires inert atmosphere |

| Salt formation with HCl | Improves solubility, easy isolation | Necessitates careful handling of corrosive acid |

The preparation of (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is achieved through controlled esterification of the corresponding amino acid, stereoselective reduction if needed, and conversion to the dihydrochloride salt. Reaction parameters such as temperature, solvent choice, and reagent equivalents are critical to maintain stereochemical integrity and optimize yield. The dihydrochloride salt form is essential for enhancing solubility and facilitating biological applications. These preparation methods are supported by diverse research and patent literature, ensuring robust and reproducible synthesis protocols suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Discovery:

(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is being investigated as a lead compound for developing novel pharmaceutical agents. Its structural features, including an amino group and a pyridine ring, contribute to its potential therapeutic effects.

Bioactivity Assays:

Research indicates that this compound exhibits notable bioactivity. In vitro and in vivo assays have shown its potential as an anticancer agent, particularly against gastric cancer cell lines. Furthermore, it has been evaluated for antimicrobial and anti-inflammatory properties, making it a versatile candidate in drug development.

Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its amino and ester functionalities allow for various chemical transformations, such as acylation and alkylation. The compound's unique structure facilitates the introduction of additional functional groups, enhancing its utility in synthetic chemistry.

Functional Group Transformations:

Chemists utilize this compound to explore functional group transformations that can lead to the development of new derivatives with distinct biological activities. This adaptability is crucial for creating targeted therapies in medicinal chemistry.

Biological Research

Reagent in Biological Studies:

this compound is employed as a reagent in various biological studies. Researchers investigate its interactions with cellular components, contributing to a deeper understanding of cellular mechanisms and potential therapeutic targets.

Drug Impurity Control:

The compound also plays a role in drug formulation as a reference substance for detecting impurities. This application is essential for ensuring the quality and safety of pharmaceutical products.

Data Table: Structural Features and Properties

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate | Contains an amino group and pyridine | Exhibits anticancer and antimicrobial activities |

| Methyl 3-amino-3-(pyridin-4-yl)propanoate | Pyridine ring at position 4 | Potentially different biological activity due to ring substitution |

| (R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate | Different positioning of amino group | May exhibit distinct interaction profiles |

Case Studies

-

Anticancer Activity Study:

A study conducted on gastric cancer cells demonstrated that this compound exhibited significant cytotoxic effects, suggesting its potential as a therapeutic agent in oncology. -

Antimicrobial Evaluation:

In another study, the compound was tested against various bacterial strains, revealing promising antimicrobial properties that could be harnessed for developing new antibiotics.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

Receptor Modulation: Interacting with receptors to modulate their activity.

Pathway Involvement: Participating in biochemical pathways to influence cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Pyridyl Position: The pyridin-2-yl group in the target compound provides distinct electronic and steric effects compared to pyridin-3-yl or pyridin-4-yl analogs. For instance, pyridin-2-yl derivatives may exhibit stronger hydrogen-bonding interactions due to the proximity of the nitrogen atom to the amino group, influencing receptor binding in biological systems .

Ester Group: Methyl esters (e.g., the target compound) generally hydrolyze slower than ethyl esters under physiological conditions, which may affect prodrug activation rates .

Salt Form: Dihydrochloride salts (e.g., the target compound) typically exhibit higher aqueous solubility compared to monohydrochloride salts, a critical factor in formulation .

Stereochemical Variants

Enantiomers such as (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 1217631-87-2) highlight the importance of chirality. The (S)-configuration in the target compound may confer superior binding affinity to specific enzymatic targets, as observed in kinase inhibition studies .

Biological Activity

(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, also known as methyl (S)-2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, is a compound with significant biological activity that has garnered attention in various fields of research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

- IUPAC Name : Methyl (S)-2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

- CAS Number : 177164-50-0

- Molecular Formula : C9H14Cl2N2O2

- Molecular Weight : 253.12 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity. This interaction is crucial for its potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies have shown that certain derivatives can significantly reduce oxidative stress markers in vitro, demonstrating their potential as antioxidant agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown effectiveness in reducing carrageenan-induced paw edema, suggesting its potential utility in treating inflammatory conditions .

Hypolipidemic Effects

In studies involving hyperlipidemic rats, this compound demonstrated a significant reduction in plasma lipid levels, comparable to established hypolipidemic drugs like simvastatin. This effect highlights its potential role in managing cholesterol levels .

Case Studies and Research Findings

- Study on Antioxidant and Anti-inflammatory Properties :

- Hypolipidemic Activity Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Key Activity |

|---|---|---|---|

| This compound | 177164-50-0 | C9H14Cl2N2O2 | Antioxidant, Anti-inflammatory |

| Methyl 3-amino-3-(4-pyridyl)propanoate dihydrochloride | 93036-67-0 | C9H10N2O2 | Moderate anti-inflammatory |

| Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 208259-58-9 | C9H14Cl2N2O2 | Limited antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.